molecular formula C20H15Cl3N2O2 B11709586 N'-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide

N'-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide

Cat. No.: B11709586
M. Wt: 421.7 g/mol
InChI Key: SNGOWKZPTKRALD-UHFFFAOYSA-N
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Description

N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide is a complex organic compound that features a hydrazide functional group This compound is characterized by the presence of three chlorophenyl groups and a hydroxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorophenylhydrazine and 4-chlorobenzophenone.

    Formation of Intermediate: The 3-chlorophenylhydrazine reacts with 4-chlorobenzophenone under acidic conditions to form an intermediate hydrazone.

    Hydrolysis and Cyclization: The intermediate hydrazone undergoes hydrolysis followed by cyclization to form the final product, N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological macromolecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-hydroxyacetohydrazide
  • 2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide
  • N’-(3-chlorophenyl)-2-hydroxyacetohydrazide

Uniqueness

N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide is unique due to the presence of three chlorophenyl groups, which enhance its chemical stability and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C20H15Cl3N2O2

Molecular Weight

421.7 g/mol

IUPAC Name

N'-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide

InChI

InChI=1S/C20H15Cl3N2O2/c21-15-8-4-13(5-9-15)20(27,14-6-10-16(22)11-7-14)19(26)25-24-18-3-1-2-17(23)12-18/h1-12,24,27H,(H,25,26)

InChI Key

SNGOWKZPTKRALD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NNC(=O)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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